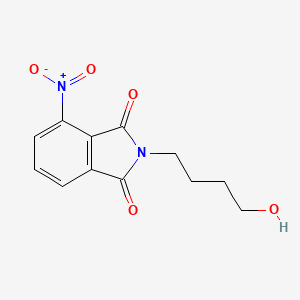

2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione est un composé chimique qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure unique et de ses applications potentielles. Ce composé présente un groupe nitro et une chaîne latérale hydroxybutyle attachée à un noyau isoindoline-1,3-dione, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione implique généralement un processus en plusieurs étapes. Une méthode courante commence par la nitration de l'isoindoline-1,3-dione pour introduire le groupe nitro. Ceci est suivi de l'alkylation de l'intermédiaire nitroisoindoline avec le bromure de 4-hydroxybutyle dans des conditions basiques pour produire le produit final. Les conditions de réaction nécessitent souvent un contrôle minutieux de la température et du pH pour garantir un rendement élevé et une pureté élevée.

Méthodes de production industrielle

La production industrielle de la this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.

Analyse Des Réactions Chimiques

Types de réactions

La 2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxybutyle peut être oxydé pour former un dérivé d'acide carboxylique.

Réduction : Le groupe nitro peut être réduit en un groupe amino, conduisant à la formation de la 2-(4-Aminobutyl)-4-nitroisoindoline-1,3-dione.

Substitution : Le groupe nitro peut participer à des réactions de substitution aromatique nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H2) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour substituer le groupe nitro.

Principaux produits

Oxydation : 2-(4-Carboxybutyl)-4-nitroisoindoline-1,3-dione.

Réduction : 2-(4-Aminobutyl)-4-nitroisoindoline-1,3-dione.

Substitution : Divers dérivés isoindolines substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de ses groupes fonctionnels réactifs.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris des activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de matériaux et de polymères avancés.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques. La chaîne latérale hydroxybutyle peut également jouer un rôle dans la modulation de la solubilité et de l'absorption cellulaire du composé.

Applications De Recherche Scientifique

2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxybutyl side chain may also play a role in modulating the compound’s solubility and cellular uptake.

Comparaison Avec Des Composés Similaires

Composés similaires

2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione : Unique en raison de ses groupes fonctionnels et de sa structure spécifiques.

Acrylate de 4-hydroxybutyle : Groupe hydroxybutyle similaire, mais structure de base différente.

Acide β-hydroxybutyrique : Partage la partie hydroxybutyle, mais n'a pas les composants nitro et isoindoline.

Unicité

La this compound se démarque par sa combinaison d'un groupe nitro et d'une chaîne latérale hydroxybutyle attachée à un noyau isoindoline-1,3-dione. Cette structure unique confère une réactivité chimique distincte et des activités biologiques potentielles, ce qui en fait un composé précieux pour diverses applications.

Propriétés

Formule moléculaire |

C12H12N2O5 |

|---|---|

Poids moléculaire |

264.23 g/mol |

Nom IUPAC |

2-(4-hydroxybutyl)-4-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C12H12N2O5/c15-7-2-1-6-13-11(16)8-4-3-5-9(14(18)19)10(8)12(13)17/h3-5,15H,1-2,6-7H2 |

Clé InChI |

LVIFXEBGKQHMOJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.